N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylmethanesulfonamide
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylmethanesulfonamide is a sulfonamide derivative characterized by a five-membered thiolane ring (1,1-dioxo-1lambda6-thiolan-3-yl) substituted with a methyl group and a methanesulfonamide moiety. The compound’s structure includes a sulfone group (SO₂) within the thiolane ring, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S2/c1-7(12(2,8)9)6-3-4-13(10,11)5-6/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEPKXBMAOGTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
Anticancer Properties
DMTS has shown promising results in cancer research. Studies indicate that it can induce apoptosis in tumor cells and inhibit cell proliferation. Its mechanism involves modulation of biochemical pathways that lead to cancer cell death, making it a potential candidate for anticancer therapies.
Antimicrobial Activity
Research has demonstrated that DMTS possesses antimicrobial properties, making it valuable in the development of new antibiotics. Its efficacy against various bacterial strains highlights its potential for treating infections, particularly those resistant to conventional antibiotics.
Drug Development
DMTS serves as a precursor in the synthesis of bioactive molecules with therapeutic properties. Its unique chemical structure allows for modifications that enhance the pharmacological profiles of resultant compounds, facilitating drug discovery and development.
Organic Synthesis
Reagent in Chemical Reactions
DMTS is utilized as a reagent in various organic synthesis reactions. It acts as a powerful reducing and sulfurizing agent, enabling the formation of complex organic compounds. The compound's ability to bind hydrogen sulfide further enhances its utility in synthesizing sulfur-containing organic materials.
Intermediate for Novel Compounds
The compound is often used as an intermediate in the synthesis of more complex molecules. Its reactivity allows chemists to create diverse derivatives that can be tailored for specific applications in research and industry.
Materials Science
Development of Novel Materials
In materials science, DMTS is explored for its potential to create novel materials with unique properties. Its incorporation into polymer matrices can enhance material characteristics such as thermal stability and mechanical strength.
Nanotechnology Applications
DMTS has been investigated for use in nanotechnology, particularly in the fabrication of nanostructured materials. Its chemical properties allow for the functionalization of nanoparticles, which can be applied in drug delivery systems and diagnostic tools.
Case Studies
| Study Title | Findings | Reference |
|---|---|---|
| Anticancer Activity of DMTS | Induces apoptosis in cancer cells; inhibits proliferation | |
| Antimicrobial Efficacy | Effective against resistant bacterial strains | |
| Synthesis of Sulfur-Containing Compounds | Demonstrates versatility as a reagent in organic synthesis | |
| Application in Nanotechnology | Potential for functionalizing nanoparticles for drug delivery |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Pharmaceutical Contexts
a) Sumatriptan-Related Compounds
Sumatriptan succinate-related compounds, such as [3-[2-(methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide, share the core N-methylmethanesulfonamide group but feature indole-based substituents. These compounds are pharmacopeial impurities with strict regulatory limits (e.g., 0.5% maximum for individual impurities) . Key differences include:
- Chromatographic Behavior : Retention times in HPLC analyses vary significantly (e.g., 0.3–1.0 minutes) due to differences in polarity and molecular weight .
b) N-(1,1-dioxo-1lambda6-thiane-3-yl)-N-methylmethanesulfonamide
This analog replaces the five-membered thiolane ring with a six-membered thiane ring. The increased ring size reduces steric strain and may enhance thermal stability.
Derivatives with Functional Group Modifications
a) N-(4-Hydroxy-3,5-bis(methylsulfonyl)phenyl)-N-methylmethanesulfonamide
This derivative features a phenolic core with dual methylsulfonyl groups. Key contrasts include:
- Physical Properties : Higher melting point (213–215 °C) due to enhanced hydrogen bonding from hydroxyl and sulfonyl groups.
- Synthetic Yield : Lower isolated yield (47%) compared to typical sulfonamide syntheses, likely due to steric hindrance .
b) Adamantane-Based Analogs (e.g., N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyladamantane-1-carboxamide)
The adamantane group introduces rigidity and lipophilicity, which could improve blood-brain barrier penetration. Such hybrids are explored in antiviral or CNS-targeted drug design but lack reported biological data in the evidence .
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties of Selected Compounds
Table 2: Analytical Parameters for Pharmaceutical Impurities
| Compound Name | Retention Time (min) | Impurity Limit (%) |
|---|---|---|
| [3-[2-(Dimethylamino-N-oxide)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | 0.3 | 0.2 |
| [3-[2-(Methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | 0.6 | 0.5 |
| Sumatriptan succinate related compound C | 0.9 | 0.5 |
Research Findings and Functional Insights
- Role in Drug Impurity Profiles: Thiolane- and indole-based sulfonamides are critical in quality control for drugs like sumatriptan, where even minor structural changes (e.g., dimethylamino vs. methylamino groups) significantly impact impurity thresholds .
- Synthetic Challenges : Derivatives with bulky substituents (e.g., adamantane) require specialized coupling strategies, as evidenced by the use of Enamine Ltd.’s building blocks for complex heterocycles .
- Thermal Stability: Thiolane rings with sulfone groups exhibit higher oxidative stability compared to non-sulfonated analogs, making them suitable for high-temperature reactions .
Q & A
Q. What synthetic methodologies are effective for synthesizing N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-methylmethanesulfonamide?
The compound can be synthesized via multi-step routes involving sulfonylation and heterocyclic ring formation. Key steps include:
- Sulfonyl chloride coupling with a thiolane derivative under basic conditions (e.g., triethylamine or DIPEA) .
- Cyclization of intermediates using reagents like diisobutylaluminum hydride (DIBAL) to stabilize the 1,1-dioxo-thiolan ring .
- Purification via column chromatography and validation by NMR and mass spectrometry.
Q. How is the structural integrity of this compound validated in crystallographic studies?
X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/D (for structure solution) is recommended. The sulfonamide and thiolan moieties generate strong electron density maps, enabling precise bond-length/angle analysis . Visualization tools like ORTEP-3 aid in modeling thermal ellipsoids and validating stereochemistry .
Q. What in vitro assays are used to screen its activity as a GIRK1/2 potassium channel activator?
- Electrophysiology (patch-clamp) : Measures ion current modulation in transfected HEK293 cells or cardiomyocytes .
- Fluorescence-based flux assays : Use thallium-sensitive dyes to quantify channel activation in neuronal cell lines .
- Selectivity is assessed against related channels (e.g., Kir2.1) via dose-response curves (IC₅₀/EC₅₀ comparisons) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in the compound’s binding affinity to GIRK channels across different assays?
Contradictions may arise from assay conditions (e.g., pH, temperature) or cell-line variability. Strategies include:
- Standardizing buffer systems (e.g., HEPES vs. bicarbonate) and temperature controls.
- Validating results using orthogonal methods (e.g., surface plasmon resonance vs. electrophysiology) .
- Assessing metabolite interference via LC-MS analysis of assay media .
Q. What strategies optimize the compound’s metabolic stability and pharmacokinetic (PK) profile?
- DMPK optimization :
- Microsomal stability assays : Identify metabolic hotspots (e.g., sulfonamide oxidation) .
- Prodrug derivatization : Mask labile groups (e.g., esterification of hydroxyl moieties) .
- Pharmacokinetic modeling : Use in vitro-in vivo extrapolation (IVIVE) to predict clearance and bioavailability .
Q. How can crystallographic data address discrepancies in the compound’s reported conformation?
- Perform Hirshfeld surface analysis to compare intermolecular interactions (e.g., hydrogen bonding, π-stacking) across polymorphs .
- Refine structures against high-resolution data (<1.0 Å) using SHELXL to resolve torsional ambiguities in the thiolan ring .
Q. What analytical techniques are recommended for identifying and quantifying synthetic impurities?
- HPLC-MS : Use C18 columns with gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to separate impurities. Reference retention times and mass spectra for known byproducts (e.g., des-methyl analogs) .
- NMR spiking experiments : Add reference impurities (e.g., N-methylmethanesulfonamide) to confirm peak assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
